3-(4-Butylphenyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method involves the use of light to drive the reaction, making it a photochemical process. Another method involves the radical strain-release photocatalysis, which uses an organic photosensitizer to control the energy-transfer process with sulfonyl imines .
Industrial Production Methods
Industrial production of azetidines often involves multicomponent reactions and the use of microwave irradiation to enhance reaction rates and yields. For example, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce functionalized azetidines under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Butylphenyl)azetidine can undergo various types of reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can lead to the formation of substituted azetidines.
Substitution: The azetidine ring can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductions and various oxidizing agents for oxidation reactions. The conditions often involve heating in solvents like dimethyl sulfoxide (DMSO) and the use of bases for cyclization reactions .
Major Products
The major products formed from these reactions include functionalized azetidines and azetidinones, which can be further utilized in various chemical syntheses.
Scientific Research Applications
3-(4-Butylphenyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Azetidines are used as amino acid surrogates and in peptidomimetic chemistry.
Industry: Azetidines are used in polymer synthesis and as chiral templates in various industrial processes.
Mechanism of Action
The mechanism by which 3-(4-Butylphenyl)azetidine exerts its effects is primarily through its ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including ring-opening and expansion reactions. The molecular targets and pathways involved depend on the specific application, such as its use in drug discovery where it may interact with biological targets like enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings commonly found in many natural products and pharmaceuticals.
Uniqueness
3-(4-Butylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines and piperidines, offering a unique combination of properties for various applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(4-butylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 |
InChI Key |
MOPBCZTUUWHTFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
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